![molecular formula C11H19NO B13655243 {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{8-Cyclopropyl-8-azabicyclo[321]octan-3-yl}methanol is a bicyclic compound that features a unique structural framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. These routes often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
化学反应分析
Types of Reactions
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary, but they often involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
3-Azabicyclo[3.1.1]heptanes: These compounds also feature a bicyclic structure but have different ring sizes and substitution patterns.
Uniqueness
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol is unique due to its specific ring structure and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H19NO |
|---|---|
分子量 |
181.27 g/mol |
IUPAC 名称 |
(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanol |
InChI |
InChI=1S/C11H19NO/c13-7-8-5-10-3-4-11(6-8)12(10)9-1-2-9/h8-11,13H,1-7H2 |
InChI 键 |
ZRYVTIAQEHWGCJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C3CCC2CC(C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


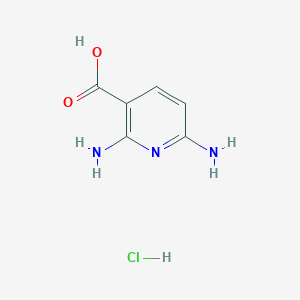
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
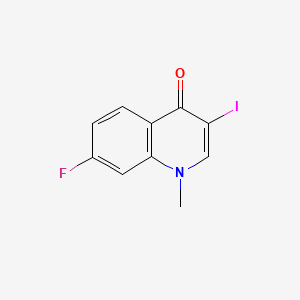
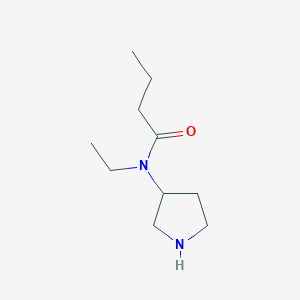
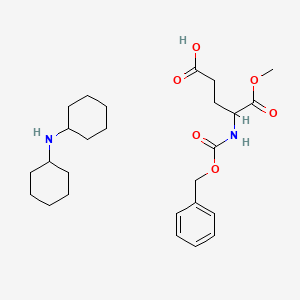
![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)


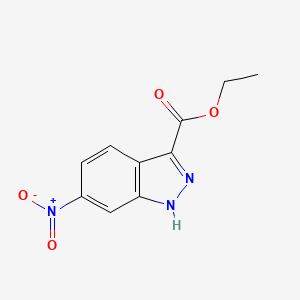
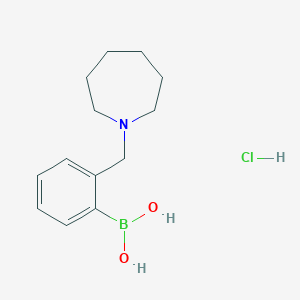
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
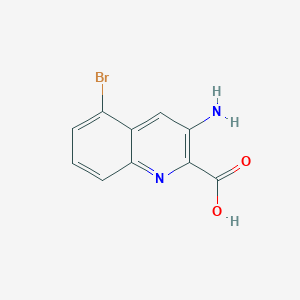
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)
